benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189929-42-7
VCID: VC5432452
InChI: InChI=1S/C21H19FN4O3.ClH/c22-16-3-1-2-4-17(16)26-8-7-23-21(26)25-11-9-24(10-12-25)20(27)15-5-6-18-19(13-15)29-14-28-18;/h1-8,13H,9-12,14H2;1H
SMILES: C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Molecular Formula: C21H20ClFN4O3
Molecular Weight: 430.86

benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

CAS No.: 1189929-42-7

Cat. No.: VC5432452

Molecular Formula: C21H20ClFN4O3

Molecular Weight: 430.86

* For research use only. Not for human or veterinary use.

benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride - 1189929-42-7

Specification

CAS No. 1189929-42-7
Molecular Formula C21H20ClFN4O3
Molecular Weight 430.86
IUPAC Name 1,3-benzodioxol-5-yl-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Standard InChI InChI=1S/C21H19FN4O3.ClH/c22-16-3-1-2-4-17(16)26-8-7-23-21(26)25-11-9-24(10-12-25)20(27)15-5-6-18-19(13-15)29-14-28-18;/h1-8,13H,9-12,14H2;1H
Standard InChI Key AVLCMYLUPVLOST-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(1,3-benzodioxol-5-ylcarbonyl)-4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine hydrochloride. Its molecular formula is C23H20ClFN4O3, with a molecular weight of 466.89 g/mol .

Structural Components

The molecule comprises three key regions:

  • Benzo[d] dioxol-5-yl group: A bicyclic aromatic system with two oxygen atoms forming a dioxole ring .

  • Piperazine core: A six-membered diamine ring providing conformational flexibility and serving as a scaffold for substituents.

  • 1-(2-Fluorophenyl)-1H-imidazol-2-yl substituent: A fluorinated aromatic heterocycle known for enhancing metabolic stability and receptor binding.

The hydrochloride salt improves solubility for biological assays .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis involves multi-step organic reactions:

Step 1: Formation of 1-(2-fluorophenyl)-1H-imidazole

  • 2-Fluoroaniline undergoes cyclocondensation with glyoxal and ammonium acetate under acidic conditions.

Step 2: Piperazine Functionalization

  • N-alkylation of piperazine with 1-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde via nucleophilic substitution.

Step 3: Acylation with Benzodioxole Carbonyl Chloride

  • Reaction of 4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazine with benzo[d] dioxole-5-carbonyl chloride in dichloromethane .

Step 4: Salt Formation

  • Treatment with hydrochloric acid yields the hydrochloride salt .

Reaction StepReagents/ConditionsYield (%)
Imidazole Formation2-Fluoroaniline, glyoxal, NH4OAc, HCl, 80°C72
Piperazine AlkylationPiperazine, K2CO3, DMF, 60°C65
AcylationBenzodioxole carbonyl chloride, Et3N, DCM, RT58
Salt FormationHCl (g), Et2O90

Physicochemical Properties

  • Solubility: >10 mg/mL in DMSO; <1 mg/mL in water (hydrophobic benzodioxole limits aqueous solubility) .

  • Melting Point: 178–182°C (decomposition observed above 185°C) .

  • LogP: 3.2 ± 0.3 (indicative of moderate lipophilicity).

Biological Activity and Mechanistic Insights

Kinase Inhibition

The compound inhibits receptor tyrosine kinases (RTKs), particularly ALK5 (TGF-β receptor type I), with an IC50 of 0.8 µM . Key interactions include:

  • Benzodioxole: π-π stacking with Phe-287 in the ATP-binding pocket.

  • Fluorophenyl-imidazole: Hydrogen bonding with Asp-351 and hydrophobic interactions with Leu-340 .

Neurological Effects

In rodent models, the compound modulates serotonin (5-HT2A) and dopamine (D2) receptors at EC50 values of 120 nM and 450 nM, respectively. This dual activity suggests potential applications in treating anxiety and depression.

Anticancer Activity

Preliminary studies demonstrate antiproliferative effects against glioblastoma (U87MG) and non-small cell lung cancer (A549) cell lines:

Cell LineIC50 (µM)Mechanism
U87MG2.4 ± 0.3Apoptosis via caspase-3 activation
A5493.1 ± 0.5G1 cell cycle arrest

Applications and Comparative Analysis

Structural Analogues

Comparative data with similar piperazine derivatives:

CompoundTargetIC50 (µM)
SB-431542ALK50.1
EVT-26764395-HT2A0.09
This compoundALK5/5-HT2A0.8/0.12

The fluorophenyl group enhances blood-brain barrier permeability compared to chlorinated analogues.

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